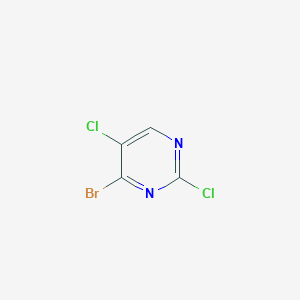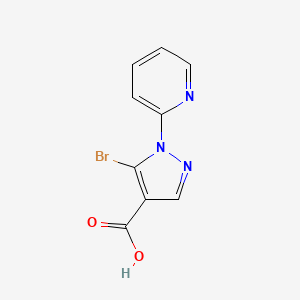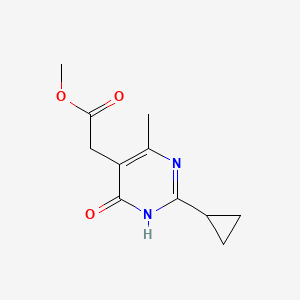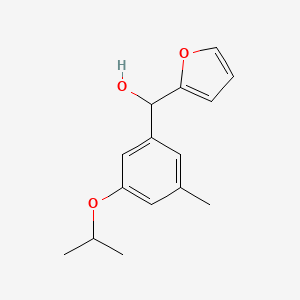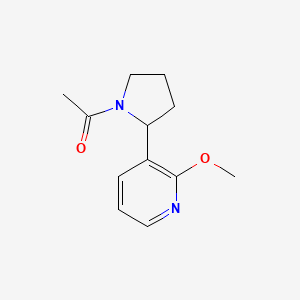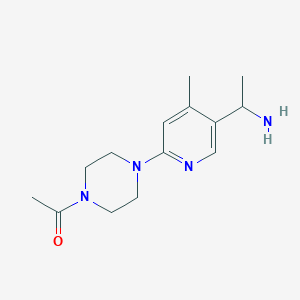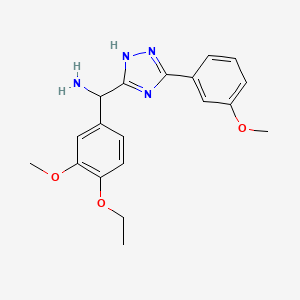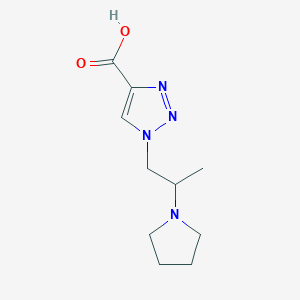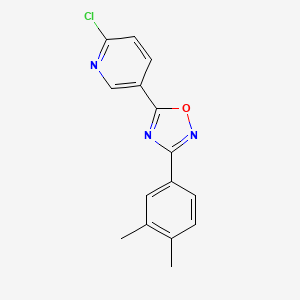
4-(4-Ethylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . This compound is characterized by the presence of a tetrahydro-2H-pyran ring substituted with a 4-ethylbenzoyl group and a carbonitrile group at the 4-position. It is a versatile compound used in various scientific research and industrial applications.
Preparation Methods
The synthesis of 4-(4-Ethylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 4-ethylbenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Ethylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Scientific Research Applications
4-(4-Ethylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is used in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(4-Ethylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The carbonitrile group can act as a nucleophile, participating in various biochemical reactions. The tetrahydro-2H-pyran ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
4-(4-Ethylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile can be compared with similar compounds such as:
Tetrahydro-2H-pyran-4-carbonitrile: This compound lacks the 4-ethylbenzoyl group, making it less complex and potentially less reactive.
4-Cyanotetrahydropyran: Similar in structure but without the ethylbenzoyl substitution, leading to different chemical properties and reactivity.
4-(Hydroxymethyl)tetrahydro-2H-pyran: This compound has a hydroxymethyl group instead of a carbonitrile group, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-(4-ethylbenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C15H17NO2/c1-2-12-3-5-13(6-4-12)14(17)15(11-16)7-9-18-10-8-15/h3-6H,2,7-10H2,1H3 |
InChI Key |
PPSXQAGPYRLDRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2(CCOCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


